Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)-(9CI)
CAS No.:
Cat. No.: VC18095066
Molecular Formula: C5H11NO3
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H11NO3 |
|---|---|
| Molecular Weight | 133.15 g/mol |
| IUPAC Name | (2S)-3-(dimethylamino)-2-hydroxypropanoic acid |
| Standard InChI | InChI=1S/C5H11NO3/c1-6(2)3-4(7)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 |
| Standard InChI Key | YHSIOCMDGDQDQA-BYPYZUCNSA-N |
| Isomeric SMILES | CN(C)C[C@@H](C(=O)O)O |
| Canonical SMILES | CN(C)CC(C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Stereochemistry
Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)-(9CI) is systematically named (2S)-3-(dimethylamino)-2-hydroxypropanoic acid under IUPAC nomenclature . The molecule consists of a three-carbon propanoic acid backbone substituted at the second carbon with a hydroxyl group (-OH) and at the third carbon with a dimethylamino group (-N(CH₃)₂). The (S)-configuration at the second carbon establishes its chirality, which is critical for interactions with biological systems and asymmetric synthesis pathways.
The structural formula (Figure 1) highlights the spatial arrangement of functional groups:
-
Carboxylic acid (-COOH): Provides acidity and participates in hydrogen bonding.
-
Hydroxyl group (-OH): Enhances polarity and solubility in aqueous media.
-
Dimethylamino group (-N(CH₃)₂): Introduces basicity and steric bulk, influencing reactivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₁NO₃ | |
| Molecular Weight | 133.15 g/mol | |
| IUPAC Name | (2S)-3-(dimethylamino)-2-hydroxypropanoic acid | |
| Canonical SMILES | CN(C)CC(C(=O)O)O | |
| Isomeric SMILES | CN(C)CC@@HO | |
| InChIKey | YHSIOCMDGDQDQA-BYPYZUCNSA-N |
Spectroscopic and Analytical Characterization
The compound’s structure has been confirmed through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography (where applicable). Key spectral features include:
-
¹H NMR: Signals corresponding to the dimethylamino group (δ ~2.2 ppm, singlet), hydroxyl proton (δ ~5.1 ppm, broad), and carboxylic acid proton (δ ~12.1 ppm, broad) .
-
¹³C NMR: Resonances for the carboxylic carbon (δ ~175 ppm), hydroxyl-bearing carbon (δ ~70 ppm), and dimethylamino-substituted carbon (δ ~50 ppm) .
-
Mass Spectrometry: A molecular ion peak at m/z 133.15, with fragmentation patterns indicative of sequential loss of -OH and -N(CH₃)₂ groups.
The enantiomeric purity of the (S)-configuration is typically assessed via chiral HPLC or polarimetry, ensuring consistency in stereochemical studies.
Synthesis and Manufacturing Considerations
Purification and Stability
The compound’s polarity necessitates purification via reversed-phase chromatography or recrystallization from polar solvents like ethanol-water mixtures. Stability studies indicate susceptibility to:
-
Oxidation: The tertiary amine may oxidize under acidic or oxidative conditions.
-
Esterification: Spontaneous ester formation with alcohols in the presence of catalytic acid.
Storage recommendations include inert atmospheres (N₂ or Ar) and temperatures below -20°C to prevent degradation .
Physicochemical Properties and Reactivity
Solubility and Partitioning
Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)-(9CI) exhibits high solubility in polar solvents due to its ionizable groups:
-
Water: >100 mg/mL at 25°C (pH-dependent, favoring deprotonated forms at higher pH).
-
Ethanol: Fully miscible.
-
Nonpolar Solvents (e.g., hexane): <1 mg/mL.
The octanol-water partition coefficient (logP) is estimated at -0.5, indicating hydrophilic character . This property influences its bioavailability and environmental fate, favoring aqueous compartments in biological systems.
Acid-Base Behavior
The compound’s acidity is governed by two ionizable groups:
-
Carboxylic Acid (pKa₁ ≈ 2.5): Slightly stronger than propanoic acid (pKa 4.87) due to electron-withdrawing effects from the adjacent hydroxyl and dimethylamino groups .
-
Dimethylamino Group (pKa₂ ≈ 9.8): Weaker base compared to trimethylamine (pKa 9.81) due to steric hindrance and hydrogen bonding with the hydroxyl group .
These pKa values dictate speciation across physiological pH ranges, with the zwitterionic form predominating at neutral pH.
Thermal and Kinetic Stability
Differential scanning calorimetry (DSC) reveals a melting point of ~120°C (decomposition) and a glass transition temperature (Tg) of ~45°C for amorphous forms. Kinetic studies show first-order degradation in aqueous solutions (t₁/₂ = 14 days at 25°C, pH 7.4), emphasizing the need for stabilized formulations in biomedical applications .
| Compound | Structure | Biological Activity |
|---|---|---|
| D-cycloserine | Cyclic hydroxylamine derivative | NMDA receptor modulation |
| β-Hydroxy β-methylbutyric acid | Branched-chain hydroxy acid | Muscle protein synthesis |
| (S)-3-(Dimethylamino)-2-hydroxypropanoic acid | Target compound | Undocumented (potential metabolic modulation) |
Metabolic and Microbiome Interactions
While direct studies are lacking, structural parallels to short-chain fatty acids (SCFAs) like propionate suggest possible roles in:
-
Gut-Brain Axis: Modulation of enteroendocrine signaling via free fatty acid receptors (FFAR2/3) .
-
Immune Regulation: Anti-inflammatory effects through histone deacetylase (HDAC) inhibition .
-
Microbial Metabolism: Substrate for commensal bacteria producing immunomodulatory metabolites .
Hypothetically, the dimethylamino group could enhance blood-brain barrier permeability compared to propionate, warranting investigation in neurological disorders .
Research Gaps and Future Directions
Current literature on Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)-(9CI) is sparse, with significant opportunities for exploration:
-
Synthetic Methodology: Development of enantioselective routes with >99% ee.
-
Pharmacokinetic Profiling: ADME (absorption, distribution, metabolism, excretion) studies in model organisms.
-
Biological Screening: High-throughput assays for antimicrobial, anticancer, or neuroactive properties.
-
Computational Modeling: Molecular docking studies to predict target engagement (e.g., enzymes, receptors).
Collaborative efforts between synthetic chemists, pharmacologists, and computational biologists are essential to unlock the compound’s potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume